molecular formula C18H17N3O4S2 B2464124 2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE CAS No. 312604-35-6

2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B2464124
CAS No.: 312604-35-6
M. Wt: 403.47
InChI Key: HTQKTRHYHVGFNR-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-derived acetamide compound featuring a 3-methylphenoxy group and a 1,3-thiazole sulfamoyl moiety. This structure combines aromatic ether and heterocyclic sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-13-3-2-4-15(11-13)25-12-17(22)20-14-5-7-16(8-6-14)27(23,24)21-18-19-9-10-26-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQKTRHYHVGFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methylphenol with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 2-aminothiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The sulfonamide group can inhibit enzyme function by mimicking the natural substrate, leading to competitive inhibition .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s thiazole group differs from pyrimidine (Compound 24), thiazolidinone (Compound 6c), and isoxazole () in electronic properties and hydrogen-bonding capacity. Thiazole’s sulfur atom may enhance π-π stacking compared to isoxazole’s oxygen .
  • Synthetic Feasibility: Thiazolidinone derivatives (e.g., 6c, 7a–c) are synthesized in high yields (73–85%) via nucleophilic substitution, suggesting scalable routes for analogs .

Key Insights :

  • Anticancer Potential: Compound 24’s thiophene-pyrimidine scaffold shows potent antiproliferative activity (IC₅₀ values in nM range), suggesting that the target compound’s thiazole sulfamoyl group could similarly target kinases .
  • Antibacterial Limitations : The impurity in sulfamethizole synthesis () highlights the importance of regioselectivity in sulfonamide drug design; off-target sulfamoyl linkages reduce efficacy .

Physicochemical Properties

Property Target Compound Compound 6c (Thiazolidinone) Compound 7a (Thiazolidinone)
Melting Point Not reported 294–296 285–287
Lipophilicity (Predicted) High (3-methylphenoxy group) Moderate (benzylidene) Moderate (4-methylbenzylidene)
Synthetic Yield N/A 75% 85%

Notes:

  • The target compound’s lack of electron-withdrawing groups (e.g., nitro, cyano) may reduce metabolic stability compared to Compound 24 .

Biological Activity

The compound 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxy group , a thiazole ring , and a sulfamoyl linkage , which contribute to its unique biological properties. The structural formula can be represented as follows:

C20H21N3O4S\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}

This structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety is known to participate in nucleophilic reactions, which may inhibit specific enzymes involved in disease processes.
  • Modulation of Cellular Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of structurally related compounds. For example:

  • A study demonstrated that similar thiazole-containing compounds exhibited cytotoxic effects on various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than established drugs like doxorubicin .
  • The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity, indicating that modifications to the structure can significantly impact biological activity .

Osteoclast Inhibition

Another area of interest is the compound's role in bone health:

  • Research on a related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), revealed its ability to inhibit RANKL-induced osteoclastogenesis. This resulted in decreased bone resorption and protection against ovariectomy-induced bone loss in mouse models .
  • NAPMA downregulated key osteoclast-specific markers such as c-Fos and NFATc1, suggesting that similar mechanisms may be at play for this compound.

Case Studies and Research Findings

StudyFindings
Study 1Thiazole derivatives showed significant anticancer activity against A-431 and Jurkat cells with low IC50 values .
Study 2NAPMA inhibited osteoclast differentiation in vitro and protected against bone loss in vivo .
Study 3Structural modifications led to enhanced potency against specific biological targets, indicating potential for drug development.

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